molecular formula C6H4N2O3 B009908 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one CAS No. 103418-56-0

5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one

Cat. No. B009908
M. Wt: 152.11 g/mol
InChI Key: JLJNURLUEDZPPR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one derivatives is typically initiated from furan-2-carboxylic acid hydrazide. Through a series of reactions, including the Mannich reaction and the preparation of methyl derivatives, these compounds are synthesized and confirmed by various analytical techniques, such as IR and 1H-NMR spectra, demonstrating their structural integrity and the feasibility of synthesizing oxadiazole derivatives with furan components (Koparır, Çetin, & Cansiz, 2005).

Molecular Structure Analysis

The molecular structure of compounds related to 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one and its derivatives has been extensively characterized by spectroscopic methods such as multinuclear NMR spectroscopy, IR spectroscopy, and elemental analysis. Single crystal X-ray diffraction methods have further confirmed the structures, revealing detailed insights into their molecular geometry and the positioning of furan and oxadiazole rings within the compound, thus providing a solid foundation for understanding the chemical behavior of these molecules (Yu et al., 2017).

Chemical Reactions and Properties

3-Amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan serves as a multifunctional synthon for the synthesis of 1,2,5-oxadiazole derivatives, showcasing the versatility of 1,2,4-oxadiazole compounds in chemical synthesis. The reactions involve acylation, oxidation to azo and nitro groups, and transformations of the oxadiazole ring, highlighting the compound's reactivity and potential for creating a wide range of chemical structures (Stepanov, Dashko, & Stepanova, 2019).

Physical Properties Analysis

The physical properties of 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one and its derivatives have been studied through methods like thermogravimetric analysis (TG) and differential scanning calorimetry (DSC). These studies indicate moderate thermal stabilities for these compounds, making them suitable for various applications that require specific thermal behavior (Yu et al., 2017).

Chemical Properties Analysis

The chemical properties and reactivity of 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one derivatives are characterized by their ability to undergo various chemical reactions, including nucleophilic substitution reactions, which lead to the formation of novel compounds. These reactions are crucial for expanding the range of potential applications of these compounds in materials science and organic synthesis (Liu Zhe, 2009).

Scientific Research Applications

  • Organic Synthesis and Tautomeric Equilibrium Studies : This compound is used in organic synthesis and tautomeric equilibrium studies, contributing to the development of synthetic chemistry knowledge (Koparır, Çetin, & Cansiz, 2005).

  • Biological Activity and Drug Development : Bis(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl) azo dye derivatives, synthesized from this compound, exhibit significant biological activities. These derivatives show promise in the discovery of safer biologically active molecules, indicating their potential in pharmaceutical research (Shridhar, 2011).

  • Polyheterocyclic Ensembles Creation : The synthesis of (5-R-1,3,4-oxadiazol-2-yl)furoxans leads to new polyheterocyclic ensembles, which incorporate multiple heterocyclic units like furoxan, 1,3,4-oxadiazole, pyrrole, triazole, furan, and thiophene. This has implications in the development of novel chemical structures (Fershtat et al., 2016).

  • Antibacterial, Anti-mycobacterial, Antitumor, Anti-viral, and Antioxidant Activities : 1,3,4-oxadiazoles, including those derived from furan, show a range of biological activities including antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities. This makes them important for the development of various therapeutic agents (Siwach & Verma, 2020).

  • Photochemistry Applications : The photochemical reactions of 1,3,4-oxadiazoles with furan have been studied, offering insights into the photochemistry of heterocyclic compounds (Tsuge, Oe, & Tashiro, 1973).

  • Chemical Reactivity and Molecular Docking Studies : Synthesized oxadiazole derivatives, including those derived from furan, exhibit promising anti-tubercular activity. These compounds have potential as new anti-cancer drugs, showcasing their application in medicinal chemistry (El-Azab et al., 2018).

  • Energetic Material Development : Compounds based on oxadiazoles derived from furan are explored as insensitive energetic materials with moderate thermal stabilities and superior detonation performance, highlighting their potential in materials science (Yu et al., 2017).

  • Antimicrobial and Anti-inflammatory Activities : These compounds have been shown to possess antimicrobial and anti-inflammatory properties, further underscoring their significance in drug discovery and pharmaceutical research (Ravindra et al., 2006).

Future Directions

The future research directions would likely involve exploring the potential applications of this compound, such as in pharmaceuticals or materials science. The properties of the compound could be tuned by modifying the substituents on the furan and oxadiazole rings .

properties

IUPAC Name

5-(furan-2-yl)-3H-1,3,4-oxadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O3/c9-6-8-7-5(11-6)4-2-1-3-10-4/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJNURLUEDZPPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NNC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40326211
Record name 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one

CAS RN

103418-56-0
Record name 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one
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5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one
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5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one
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5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one
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5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one
Reactant of Route 6
5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one

Citations

For This Compound
2
Citations
F Ji, X Li, W Guo, W Wu, H Jiang - The Journal of Organic …, 2015 - ACS Publications
A novel palladium-catalyzed oxidative annulation reaction for the C–O, C–N bond formations is developed. The intramolecular cyclocarbonylation provides an efficient and direct …
Number of citations: 27 pubs.acs.org
X Yan, S Zhou, Y Wang, Z Ge, T Cheng, R Li - Tetrahedron, 2012 - Elsevier
It has been developed for the synthesis of substituted-1,3,4-oxadiazole-2(3H)-one derivatives via a novel one-pot, tandem procedure assisted by propylene oxide. The 5-substitued-1,3,4…
Number of citations: 29 www.sciencedirect.com

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